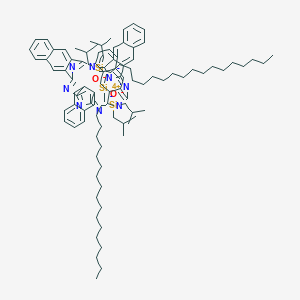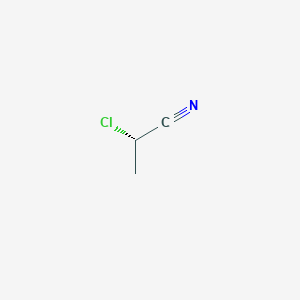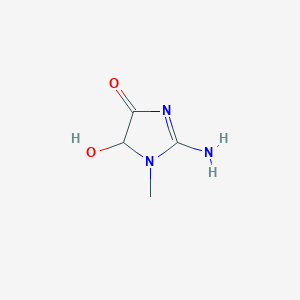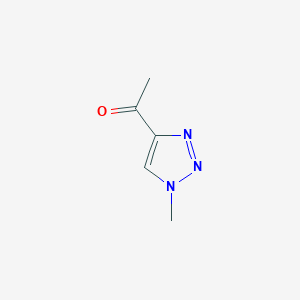![molecular formula C8H4N2O3S B155201 Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide CAS No. 1887-57-6](/img/structure/B155201.png)
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide, also known as BTDD, is a heterocyclic organic compound with the molecular formula C8H4N2O2S. It is a diazo compound that has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide is not fully understood. However, it is believed that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide acts as a reactive intermediate that can form covalent bonds with various biological molecules, including proteins and nucleic acids. This can lead to the inhibition of various biological processes, including DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can inhibit the growth of various cancer cells and can also improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in lab experiments is its ability to form covalent bonds with various biological molecules, which can lead to the inhibition of various biological processes. However, one of the main limitations of using Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in lab experiments is its potential toxicity, which can lead to adverse effects on biological systems.
Orientations Futures
There are several future directions for the study of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide. One future direction is the development of new synthesis methods for Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide that are more efficient and environmentally friendly. Another future direction is the study of the mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of the potential toxicity of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide and its effects on biological systems could lead to the development of safer and more effective drugs.
Méthodes De Synthèse
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can be synthesized using various methods, including the reaction of 2-aminothiophenol with diazomethane, the reaction of 2-aminothiophenol with chloroacetic acid, and the reaction of 2-aminothiophenol with ethyl chloroformate. The most commonly used method for the synthesis of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide is the reaction of 2-aminothiophenol with diazomethane. This method involves the reaction of 2-aminothiophenol with diazomethane in the presence of a catalyst, which leads to the formation of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide.
Applications De Recherche Scientifique
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology. In chemistry, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been used as a reagent for the synthesis of various organic compounds. In biochemistry, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
1887-57-6 |
|---|---|
Nom du produit |
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide |
Formule moléculaire |
C8H4N2O3S |
Poids moléculaire |
208.2 g/mol |
Nom IUPAC |
2-diazo-1,1-dioxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H4N2O3S/c9-10-8-7(11)5-3-1-2-4-6(5)14(8,12)13/h1-4H |
Clé InChI |
LAEQKZGWJXACHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])S2(=O)=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])S2(=O)=O |
Synonymes |
2-Diazobenzo[b]thiophen-3(2H)-one 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















